Cas no 68867-14-1 (2-methyl-1,3-benzothiazol-5-ol)

2-methyl-1,3-benzothiazol-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Methylbenzo[d]thiazol-5-ol
- 2-Methylbenzothiazol-5-ol
- 2-Methyl-1,3-benzothiazol-5-ol
- 2-Methyl-5-benzothiazolol
- 5-Benzothiazolol,2-methyl-
- C8H7NOS
- 2-methyl-1,3-benzothiazol-5-ol(SALTDATA: FREE)
- AKOS000813761
- FT-0683914
- 2-methyl-5-hydroxybenzothiazole
- CHEMBL4534520
- 2-methyl-benzothiazol-5-ol
- VU0070516-2
- 2-methyl-1,3-benzothiazole-5-ol
- F81434
- InChI=1/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H
- SY065073
- SR-01000524514-1
- SCHEMBL282023
- Z1203159861
- 2-Methyl-5-benzothiazolol, 97%
- 68867-14-1
- 2-methyl- benzothiazol-5-ol
- SR-01000524514
- LS-04662
- MFCD00192276
- EU-0018619
- LAKVUPMDDFICNR-UHFFFAOYSA-N
- EN300-192518
- F9995-0047
- 5-Chloro-2-(2,4-dichlorophenoxy)-phenol-13C6 1-Acetate
- 5-Hydroxy-2-methylbenzothiazole
- DTXSID40351427
- 5-Chloro-2-(2,4-dichlorophenoxy)-phenol-13C6 Acetate
- STK396387
- ALBB-014676
- 5-benzothiazolol, 2-methyl-
- 2-methyl-1,3-benzothiazol-5-ol
-
- MDL: MFCD00192276
- Inchi: InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3
- InChI Key: LAKVUPMDDFICNR-UHFFFAOYSA-N
- SMILES: OC1=CC=C(SC(C)=N2)C2=C1
Computed Properties
- Exact Mass: 165.02500
- Monoisotopic Mass: 165.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4Ų
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.4
Experimental Properties
- Density: 1.365
- Melting Point: 193-195 °C (lit.)
- Boiling Point: 313.7°C at 760 mmHg
- Flash Point: 143.5°C
- Refractive Index: 1.71
- PSA: 61.36000
- LogP: 2.31030
2-methyl-1,3-benzothiazol-5-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
2-methyl-1,3-benzothiazol-5-ol Customs Data
- HS CODE:29342000
2-methyl-1,3-benzothiazol-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B486195-10mg |
2-Methyl-1,3-benzothiazol-5-ol |
68867-14-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B486195-100mg |
2-Methyl-1,3-benzothiazol-5-ol |
68867-14-1 | 100mg |
$ 80.00 | 2022-06-07 | ||
Life Chemicals | F9995-0047-1g |
2-methyl-1,3-benzothiazol-5-ol |
68867-14-1 | 95%+ | 1g |
$32.0 | 2023-09-05 | |
Enamine | EN300-192518-0.1g |
2-methyl-1,3-benzothiazol-5-ol |
68867-14-1 | 96% | 0.1g |
$19.0 | 2023-09-17 | |
Enamine | EN300-192518-0.5g |
2-methyl-1,3-benzothiazol-5-ol |
68867-14-1 | 96% | 0.5g |
$19.0 | 2023-09-17 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32937-1g |
2-Methylbenzothiazol-5-ol, 97% |
68867-14-1 | 97% | 1g |
¥517.00 | 2023-02-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32937-10g |
2-Methylbenzothiazol-5-ol, 97% |
68867-14-1 | 97% | 10g |
¥3399.00 | 2023-02-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 413259-1G |
2-methyl-1,3-benzothiazol-5-ol |
68867-14-1 | 97% | 1G |
286.48 | 2021-05-17 | |
Aaron | AR005ODH-1g |
2-Methylbenzo[d]thiazol-5-ol |
68867-14-1 | 97% | 1g |
$54.00 | 2025-01-23 | |
Enamine | EN300-192518-10.0g |
2-methyl-1,3-benzothiazol-5-ol |
68867-14-1 | 96% | 10.0g |
$131.0 | 2023-07-09 |
Additional information on 2-methyl-1,3-benzothiazol-5-ol
Introduction to 2-methyl-1,3-benzothiazol-5-ol (CAS No. 68867-14-1)
2-methyl-1,3-benzothiazol-5-ol, identified by the Chemical Abstracts Service Number (CAS No.) 68867-14-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole class, a scaffold widely recognized for its diverse biological activities and potential therapeutic applications. The structural features of 2-methyl-1,3-benzothiazol-5-ol, particularly the presence of a methyl group at the 2-position and a hydroxyl group at the 5-position of the benzothiazole ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The benzothiazole core is a prominent pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The introduction of functional groups such as hydroxyl and methyl substituents further modulates these activities, enhancing the compound's interaction with biological targets. 2-methyl-1,3-benzothiazol-5-ol has been studied for its potential role in modulating enzyme activity and inhibiting the proliferation of certain cancer cell lines. Recent research has highlighted its significance in developing novel therapeutic agents targeting specific pathological pathways.
In the context of modern drug discovery, 2-methyl-1,3-benzothiazol-5-ol has been explored as a precursor in the synthesis of more complex molecules with enhanced pharmacological profiles. The hydroxyl group at the 5-position provides a reactive site for further functionalization, allowing chemists to design derivatives with improved solubility, bioavailability, and target specificity. For instance, researchers have utilized this compound to develop new analogs with potent anti-inflammatory effects by incorporating additional pharmacophores or modifying existing functional groups.
One of the most compelling aspects of 2-methyl-1,3-benzothiazol-5-ol is its role in addressing unmet medical needs. Ongoing studies have demonstrated its potential in combating drug-resistant bacterial infections by targeting bacterial enzymes essential for survival. The compound's ability to interfere with key metabolic pathways in pathogens makes it a promising candidate for developing next-generation antibiotics. Furthermore, its structural similarity to known bioactive molecules suggests that it may serve as a template for designing drugs with novel mechanisms of action.
The synthesis of 2-methyl-1,3-benzothiazol-5-ol involves multi-step organic reactions that highlight the compound's versatility as a synthetic intermediate. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring its suitability for preclinical and clinical studies. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the benzothiazole core and introducing desired substituents. These synthetic advancements underscore the compound's importance in both academic research and industrial applications.
From a computational chemistry perspective, 2-methyl-1,3-benzothiazol-5-ol has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its binding affinity and mode of action at various receptors and enzymes. These computational approaches have not only accelerated the discovery process but also helped in optimizing its pharmacokinetic properties. The integration of experimental data with computational predictions has been instrumental in refining lead compounds into viable drug candidates.
The pharmacological evaluation of 2-methyl-1,3-benzothiazol-5-ol has revealed intriguing findings that warrant further investigation. In vitro assays have demonstrated its efficacy against several disease models, including neurodegenerative disorders and chronic inflammatory conditions. The compound's ability to modulate neurotransmitter release and inhibit pro-inflammatory cytokines has opened new avenues for treating neurological diseases such as Alzheimer's and Parkinson's. Additionally, preclinical studies have shown promising results in reducing oxidative stress and protecting against cellular damage caused by free radicals.
The future prospects of 2-methyl-1,3-benzothiazol-5-ol are vast, with ongoing research aiming to expand its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with improved efficacy and safety profiles. Regulatory agencies are closely monitoring the development pipeline for this class of compounds due to their potential to address critical unmet medical needs. As our understanding of disease mechanisms evolves, so too will our ability to harness the therapeutic potential of 2-methyl-1,3-benzothiazol-5-ol.
In conclusion,2-methyl-1,3-benzothiazol-5-o,l (CAS No. 68867-,14-) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for human health. Its unique structural features, combined with its diverse biological activities, make it an invaluable asset in drug discovery efforts aimed at treating complex diseases. As research progresses, this compound will continue to play a pivotal role in shaping future therapeutic strategies, offering hope for patients worldwide.
68867-14-1 (2-methyl-1,3-benzothiazol-5-ol) Related Products
- 2941-69-7(5-methoxy-2-methyl-1,3-benzothiazole)
- 896680-29-8(methyl 2-4-(propan-2-yloxy)benzamidothiophene-3-carboxylate)
- 2227821-27-2((2S)-4-(2-chloro-4-fluorophenyl)butan-2-ol)
- 2138429-76-0((1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid)
- 1315362-51-6(tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate)
- 2287331-42-2(2-(7-bromo-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol)
- 563538-34-1(1-(2,4-Dichlorobenzoyl)piperazine)
- 2379322-16-2(tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate)
- 1798490-96-6(3-(methylsulfanyl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane)
- 1251575-20-8(N-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine)
